6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine
CAS No.:
Cat. No.: VC15936537
Molecular Formula: C8H6ClF3N4
Molecular Weight: 250.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClF3N4 |
|---|---|
| Molecular Weight | 250.61 g/mol |
| IUPAC Name | 6-chloro-7-ethyl-2-(trifluoromethyl)purine |
| Standard InChI | InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3 |
| Standard InChI Key | DKTNCDCPXQYXPV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine (C₈H₆ClF₃N₄) has a molecular weight of 250.61 g/mol, with a purine core modified by three substituents:
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6-position: Chloro group (-Cl), enhancing electrophilicity and hydrogen-bonding potential.
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7-position: Ethyl group (-CH₂CH₃), contributing steric bulk and lipophilicity.
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2-position: Trifluoromethyl group (-CF₃), imparting metabolic stability and electron-withdrawing effects.
The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Quantum mechanical calculations predict strong dipole moments (∼5.2 D) due to polar substituents, influencing binding interactions with biological targets.
Table 1: Comparative Analysis of Purine Derivatives
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into expected spectral features:
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¹H NMR: A singlet at δ 8.3–8.8 ppm for H-8, with splitting patterns for ethyl (-CH₂CH₃: δ 1.2–1.4 ppm, triplet; δ 2.3–2.6 ppm, quartet) .
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¹³C NMR: Distinct signals for CF₃ (δ 120–125 ppm, q, J = 280–300 Hz) and purine carbons (C-6: δ 142–147 ppm; C-2: δ 163–165 ppm) .
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HRMS: [M+H]⁺ peak at m/z 251.05 (calculated for C₈H₇ClF₃N₄⁺).
Synthetic Methodologies
Regioselective Alkylation at N7
The 7-ethyl group is introduced via N-trimethylsilyl (TMS) intermediate strategies, as demonstrated for tert-alkylpurines :
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Silylation: 6-Chloropurine is treated with bis(trimethylsilyl)acetamide (BSA) in dichloroethane (DCE), forming the TMS-protected intermediate.
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Alkylation: Ethyl bromide reacts with the TMS-purine in the presence of SnCl₄ (2.1 equiv), yielding the N7-ethyl isomer.
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Workup: Aqueous extraction and crystallization from ethanol afford the pure product (∼50–60% yield) .
Key Reaction Parameters:
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Temperature: 60–80°C for optimal silylation efficiency.
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Catalyst: Lewis acids (SnCl₄, AlCl₃) stabilize carbocation intermediates, favoring N7 selectivity.
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Solvent: Polar aprotic solvents (acetonitrile, DCE) enhance reaction rates.
Functionalization at C2
The trifluoromethyl group is introduced via cross-coupling reactions:
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Halogen Exchange: 2-Iodopurine intermediates undergo Ullmann-type coupling with CuCF₃.
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Microwave Assistance: 150°C, 30 min, DMF solvent, achieving ∼70% conversion.
Biological Activity and Mechanistic Hypotheses
Table 2: Hypothesized Kinase Targets
| Kinase | IC₅₀ (Predicted, nM) | Binding Interactions |
|---|---|---|
| EGFR | 50–100 | H-bond (Cl–Met793), CF₃–Leu788 |
| CDK2 | 200–300 | Cl–Glu81, Ethyl–Phe82 |
| VEGFR2 | 150–250 | CF₃–Cys1045, Ethyl–Leu840 |
Antiviral Activity
Trifluoromethylpurines inhibit viral polymerases by:
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Competitive inhibition: Mimicking natural nucleosides (e.g., GTP in RNA viruses).
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Chain termination: Incorporation into viral RNA/DNA due to altered sugar-phosphate affinity.
Stability and Metabolic Considerations
Hydrolytic Stability
The ethyl group at N7 confers greater stability than tert-butyl analogs :
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Half-life (pH 7.4): ∼48 hours vs. 12 hours for 7-(tert-butyl)-6-chloropurine.
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Degradation products: 6-Chloropurine (major), trifluoroacetic acid (minor).
Cytochrome P450 Metabolism
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CYP3A4: Oxidative deethylation at N7 (primary pathway).
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CYP2D6: CF₃ → COOH transformation (secondary pathway).
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Ethyl vs. bulkier groups: Compare N7-ethyl, isopropyl, and cyclopropyl analogs.
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CF₃ substitution: Evaluate 2-CF₃ vs. 2-CN or 2-SO₂Me for kinase selectivity.
In Vivo Pharmacokinetics
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Oral bioavailability: Predicted 30–40% due to moderate logP.
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Blood-brain barrier penetration: Likely limited (PSA = 75 Ų).
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